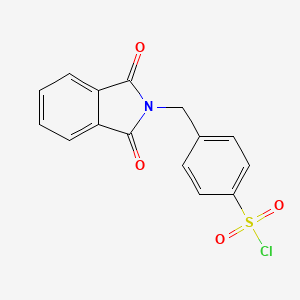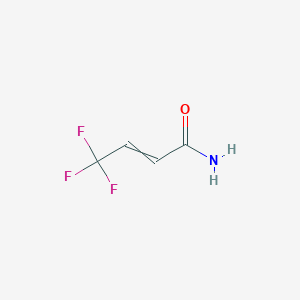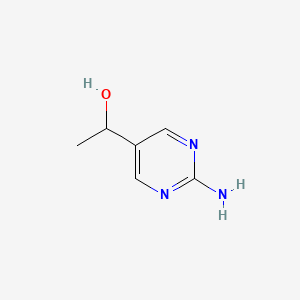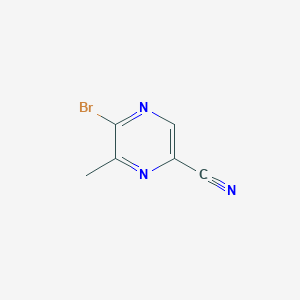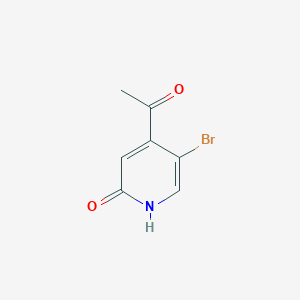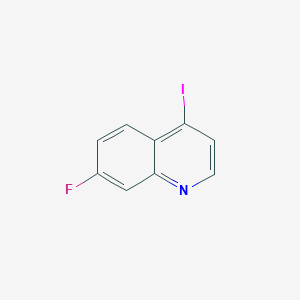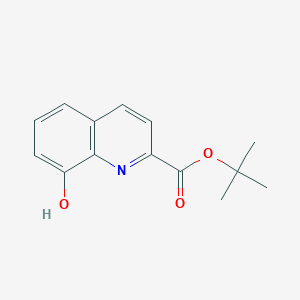
tert-Butyl 8-hydroxyquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 8-hydroxyquinoline-2-carboxylate: is an organic compound with the molecular formula C14H15NO3 . It is a derivative of 8-hydroxyquinoline, a compound known for its chelating properties and biological activities. The tert-butyl group attached to the carboxylate moiety enhances its stability and solubility, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-hydroxyquinoline-2-carboxylate typically involves the esterification of 8-hydroxyquinoline-2-carboxylic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of tert-butyl alcohol and 8-hydroxyquinoline-2-carboxylic acid in stoichiometric amounts ensures efficient conversion to the desired ester.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 8-hydroxyquinoline-2-carboxylate can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form various hydroquinoline derivatives.
Substitution: The hydroxyl group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and aryl halides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 8-hydroxyquinoline-2-carboxylate is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions
Biology: In biological research, this compound is used as a chelating agent to study metal ion homeostasis in cells. It is also investigated for its potential antimicrobial and anticancer properties.
Medicine: The compound is explored for its therapeutic potential in treating diseases related to metal ion imbalance, such as Alzheimer’s disease and certain types of cancer. Its ability to chelate metal ions makes it a candidate for drug development.
Industry: this compound is used in the formulation of metal ion sensors and as an additive in lubricants to prevent metal corrosion.
Mécanisme D'action
The mechanism of action of tert-Butyl 8-hydroxyquinoline-2-carboxylate primarily involves its ability to chelate metal ions. The hydroxyl and carboxylate groups coordinate with metal ions, forming stable complexes. This chelation disrupts metal ion homeostasis in cells, leading to various biological effects. For example, in cancer cells, the chelation of copper ions can induce oxidative stress and apoptosis.
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: The parent compound, known for its chelating properties and biological activities.
5-Chloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties.
7-Iodo-8-hydroxyquinoline: Known for its use in treating skin infections.
Uniqueness: tert-Butyl 8-hydroxyquinoline-2-carboxylate stands out due to the presence of the tert-butyl group, which enhances its stability and solubility. This makes it more suitable for certain applications, such as in industrial processes and drug formulation, where stability and solubility are crucial.
Propriétés
Formule moléculaire |
C14H15NO3 |
|---|---|
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
tert-butyl 8-hydroxyquinoline-2-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)10-8-7-9-5-4-6-11(16)12(9)15-10/h4-8,16H,1-3H3 |
Clé InChI |
FLJWMJLMRNLWEK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=NC2=C(C=CC=C2O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylic acid](/img/structure/B13657507.png)

